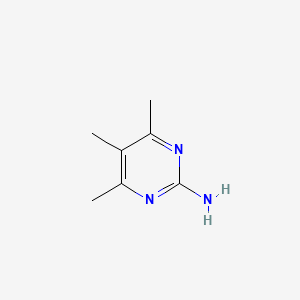

4,5,6-Trimethylpyrimidin-2-amine

描述

4,5,6-Trimethylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This compound is characterized by a pyrimidine ring substituted with three methyl groups at positions 4, 5, and 6, and an amino group at position 2. It is used as a building block in various chemical syntheses and has shown potential in antiviral research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethylpyrimidine with ammonia or an amine source under high temperature and pressure . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions: 4,5,6-Trimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of N-substituted pyrimidines .

科学研究应用

Pharmaceutical Applications

4,5,6-Trimethylpyrimidin-2-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development against several diseases.

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, compounds derived from pyrimidine frameworks have been evaluated for their efficacy against resistant strains of bacteria .

Antiviral and Anticancer Properties

Research indicates that pyrimidine derivatives can exhibit antiviral and anticancer activities. For example, specific analogs have been identified as inhibitors of Trypanosoma brucei AdoMetDC, an enzyme critical for the survival of the parasite responsible for African sleeping sickness. These inhibitors showed selectivity for the parasite's enzyme over human counterparts, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR) Studies

Medicinal chemistry efforts have focused on understanding the SAR of pyrimidineamines. By elucidating the structural features necessary for biological activity, researchers can optimize these compounds for better potency and selectivity. For instance, modifications at specific positions on the pyrimidine ring can enhance binding affinity to target enzymes or receptors .

Agricultural Applications

In addition to its pharmaceutical relevance, this compound is being explored for its potential use in agrochemicals.

Agrochemical Development

The compound's nitrogen-rich structure makes it suitable for incorporation into agrochemical formulations aimed at enhancing crop yield and resistance to pests. Pyrimidine derivatives are often utilized in the development of herbicides and fungicides due to their biological activity against various plant pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and subsequent functional group modifications. Various synthetic routes have been developed to produce this compound efficiently while ensuring high purity levels suitable for research and application.

Synthetic Routes

Common methods include:

- Cyclization of substituted ureas with aldehydes : This method allows the formation of pyrimidine rings through condensation reactions.

- Reactions involving amines and α-halo ketones : These reactions facilitate the introduction of methyl groups at specific positions on the pyrimidine ring.

Case Study: Antiparasitic Activity

A study focused on a series of pyrimidineamines demonstrated their effectiveness in inhibiting Trypanosoma brucei growth in vitro. The lead compound exhibited an EC50 value indicating significant antiparasitic activity while maintaining selectivity against human enzymes .

Case Study: Antimicrobial Efficacy

Another investigation assessed a library of pyrimidine derivatives for antimicrobial properties against clinical isolates of bacteria. The results indicated that certain modifications to the pyrimidine structure led to enhanced activity against resistant strains .

Data Table: Comparison of Pyrimidine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,6-Dimethylpyrimidin-2-amine | Methyl groups at 4 and 6 positions | Antiviral properties |

| 2-Amino-4-methylpyrimidine | Methyl group at 4 position | Anticancer activity |

| 5-Ethyl-N,N-diethylpyrimidin-2-amines | Diethyl substitution at N position | Neuroprotective effects |

| 4-Amino-6-methylpyrimidine | Amino group at 4 position | Antibacterial properties |

作用机制

The mechanism of action of 4,5,6-Trimethylpyrimidin-2-amine, particularly in its antiviral activity, involves the inhibition of the HIV transcriptional elongation factor TFIIS. By binding to this enzyme, the compound decreases viral RNA synthesis, leading to reduced virus production . This mechanism highlights its potential as a therapeutic agent in antiviral treatments.

相似化合物的比较

- 2,4,6-Trimethylpyridin-3-amine

- 2-Chloro-N,N,5-trimethylpyrimidin-4-amine

- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Comparison: 4,5,6-Trimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown specific antiviral activity against HIV, which is not commonly observed in other pyrimidine derivatives .

生物活性

4,5,6-Trimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Formula : C7H11N3

- Molecular Weight : 135.18 g/mol

- CAS Number : 54568-11-5

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with cellular pathways that regulate immune response and cell proliferation. Research indicates that related pyrimidine compounds can inhibit nitric oxide (NO) production in immune cells, suggesting a potential anti-inflammatory effect.

Inhibition of Nitric Oxide Production

In vitro assays have demonstrated that certain substituted pyrimidines can suppress NO production in activated immune cells. For instance, compounds structurally similar to this compound exhibited dose-dependent inhibition of NO synthesis in mouse peritoneal cells . The implications of this activity suggest a role in modulating inflammatory responses.

Data Table: Biological Activities of Pyrimidine Derivatives

Study on NO Production Inhibition

A study investigated the effects of various substituted pyrimidines on NO production in activated mouse peritoneal cells. The results indicated that while many compounds had no significant effect at concentrations up to 200 µM, some derivatives showed a marked reduction in NO levels, suggesting their potential as anti-inflammatory agents .

Antitumor Efficacy in Cancer Cell Lines

Another research effort focused on the design and synthesis of pyrimidine analogs targeting the colchicine binding site in tubulin. These compounds exhibited strong antiproliferative properties across multiple cancer cell lines. Although direct studies on this compound were not highlighted, the findings suggest a promising avenue for further exploration into its potential antitumor effects .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5,6-Trimethylpyrimidin-2-amine?

Methodological Answer: The synthesis typically involves condensation reactions of substituted pyrimidine precursors with amine groups. For example, analogous pyrimidine derivatives (e.g., 4,6-dimethylpyrimidin-2-amine) are synthesized via cyclization of β-diketones with guanidine derivatives under acidic conditions . Modifications include introducing methyl groups at specific positions using alkylation agents (e.g., methyl iodide) under controlled temperatures (60–80°C) to ensure regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yields high-purity products. Reference synthetic protocols for structurally related compounds can be adapted, with attention to steric effects from multiple methyl groups .

Q. How should researchers characterize this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR Spectroscopy : and NMR confirm substituent positions and methyl group integration. For example, methyl protons in similar compounds resonate at δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHN: 137.0954 g/mol).

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in studies of 4,6-dimethylpyrimidin-2-amine .

- FT-IR : Identifies N-H stretches (~3300 cm) and C-N vibrations (~1600 cm) .

Advanced Research Questions

Q. What are the key challenges in designing experiments involving this compound synthesis?

Methodological Answer: Challenges include:

- Regioselectivity : Competing alkylation at multiple pyrimidine positions requires careful control of reaction conditions (e.g., temperature, solvent polarity). Steric hindrance from adjacent methyl groups may reduce yields, necessitating excess reagents or catalysts like Pd/C .

- Purification Complexity : Similar polarity among intermediates demands advanced chromatographic techniques (e.g., preparative HPLC with C18 columns).

- Stability : Methyl groups may oxidize under harsh conditions; inert atmospheres (N) and low-temperature storage are recommended .

Q. How can researchers address contradictions in biological activity data for this compound?

Methodological Answer: Contradictions arise from variability in assay conditions or biological models. To mitigate:

- Meta-Analysis : Apply heterogeneity metrics (e.g., I statistic) to quantify variability across studies, as outlined in meta-analytical frameworks .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols. For antimicrobial studies, follow CLSI guidelines for MIC determination .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins, resolving discrepancies between in silico and in vitro results .

Q. What advanced applications exist for this compound in drug discovery?

Methodological Answer:

- Antimicrobial Agents : Derivatives of methylated pyrimidines show activity against Gram-positive bacteria (e.g., S. aureus). Design analogs with substituents like fluorinated aryl groups to enhance membrane penetration .

- Kinase Inhibitors : The pyrimidine core interacts with ATP-binding pockets. Optimize methyl group positioning to improve selectivity for kinases like EGFR .

- Molecular Docking : Use crystallographic data (e.g., PDB ID 1M17) to predict binding modes. Adjust methyl groups to minimize steric clashes with hydrophobic pockets .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

Methodological Answer:

- Torsion Angle Analysis : X-ray structures reveal preferred conformations (e.g., dihedral angles between pyrimidine and substituents), guiding synthetic modifications .

- Hydrogen-Bonding Networks : Identify intermolecular interactions (e.g., N–H⋯N) that stabilize crystal lattices, informing solubility and stability profiles .

- Electron Density Maps : Locate electron-deficient regions for electrophilic substitution targeting .

属性

IUPAC Name |

4,5,6-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKDWIZGAJVLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482430 | |

| Record name | 4,5,6-trimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54568-11-5 | |

| Record name | 4,5,6-trimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。